N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide
Description
N-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound featuring a phenylacetamide core modified with an azetidine-1-carbonyl moiety and a pyridin-3-yloxy substituent. Its molecular formula is C₁₉H₁₈N₃O₃, with a molecular weight of 336.37 g/mol.
Properties
IUPAC Name |
N-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-6-4-13(5-7-14)17(22)20-10-16(11-20)23-15-3-2-8-18-9-15/h2-9,16H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEAOUOCSGSHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide, with the CAS number 1903065-82-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₇H₁₇N₃O₃
- Molecular Weight : 311.33 g/mol
- Structural Features : The compound contains a pyridine ring, an azetidine moiety, and an acetamide group, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including phospholipase D and cyclooxygenases, which play crucial roles in inflammatory processes.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that derivatives of pyridine and azetidine can exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development as an anticancer agent .
Anti-inflammatory Effects
Compounds with similar pharmacophores have been noted for their anti-inflammatory activities:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 31.8% |
| Clearance | 82.7 mL/h/kg |
| Toxicity | No acute toxicity at doses up to 2000 mg/kg in mice |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the azetidine and pyridine moieties can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring can enhance potency against specific targets.
Comparative Studies
Comparative studies with known anticancer agents (e.g., 5-Fluorouracil) show that this compound could provide better selectivity and lower toxicity profiles, making it a promising candidate for further development .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Research Implications and Limitations
- Contradictions in Evidence : discusses a phthalimide derivative used in polymer synthesis, highlighting that structural analogs may diverge in application (e.g., industrial vs. pharmaceutical) .
- Data Gaps: Limited pharmacokinetic or toxicity data for the target compound necessitate further studies to compare its ADME profile with sulfonamide or piperazine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
